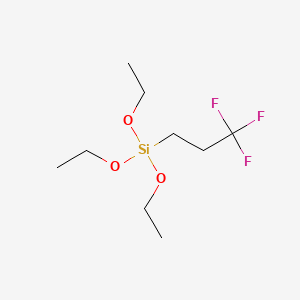

Triethoxy(3,3,3-trifluoropropyl)silane

Descripción general

Descripción

Triethoxy(3,3,3-trifluoropropyl)silane is a silicon-based compound that is of significant interest in various fields of chemistry due to its trifluoropropyl group and triethoxy functionality. This compound is involved in the synthesis of various derivatives and has applications in the preparation of adsorbents, polymer coatings, and as a precursor for the production of other organosilicon compounds .

Synthesis Analysis

The synthesis of related organosilicon compounds often involves hydrolytic condensation or other coupling reactions. For instance, the synthesis of (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane is achieved through a Hiyama cross-coupling reaction, which is a palladium-catalyzed coupling of organosilanes with aryl halides, and this compound is used to produce β-trifluoromethylstyrene derivatives . Similarly, tris(mercaptomethyl)silane derivatives are synthesized starting from tris(chloromethyl)silane compounds, which are then used for immobilization on silica surfaces . These methods highlight the versatility of organosilicon chemistry in synthesizing compounds with varying functional groups.

Molecular Structure Analysis

The molecular structure of organosilicon compounds is often characterized using techniques such as NMR spectroscopy and X-ray diffraction. For example, tris(mercaptomethyl)silane derivatives have been characterized by NMR studies (1H, 13C, 29Si) and single-crystal X-ray diffraction to confirm their structure . These techniques are crucial for understanding the arrangement of atoms within the molecule and for confirming the identity of synthesized compounds.

Chemical Reactions Analysis

Organosilicon compounds participate in a variety of chemical reactions. The reaction of triethoxy(3-aminopropyl)silane with carbon disulfide and ortho-chloroethyl formate in absolute ethanol produces triethoxy(3-isothiocyanatopropyl)silane, which can be used for the preparation of biocidal adsorbents and polymer coatings . Additionally, the thermal reactions of trifluoro(1,1,2,2-tetrafluoroethyl)silane with other organosilicon compounds can lead to the formation of fluorotrimethylsilane and other derivatives . These reactions demonstrate the reactivity of organosilicon compounds and their potential for creating new materials with specific properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of organosilicon compounds, such as vapor pressures and critical properties, are important for their practical applications. The saturated vapor pressures of compounds like trimethoxy(3,3,3-trifluoropropyl)silane have been measured and correlated using the Antoine equation, providing essential data for their use in various industrial processes . The thermal stability of polyfluoroorganosiloxane resins derived from trichloro(3,3,3-trifluoropropyl)silane is also noteworthy, as they do not decompose below certain temperatures, making them suitable for high-temperature applications .

Aplicaciones Científicas De Investigación

1. Adsorbents and Polymer Coatings with Biocidal Activity Triethoxy(3,3,3-trifluoropropyl)silane has been used in the synthesis of compounds for preparing adsorbents and polymer coatings with biocidal activity. For example, Voronkov et al. (1992) demonstrated the use of a compound derived from triethoxy(3-aminopropyl)silane in the preparation of such materials, highlighting its versatility in functional applications (Voronkov, Stankevich, & Dubinskaya, 1992).

2. Formation of Ordered Structured Materials This compound has also been instrumental in the formation of ordered structured materials. Shimojima et al. (1997) investigated the hydrolysis and polycondensation of triethoxy(alkyl)silanes, including variants like triethoxy(3,3,3-trifluoropropyl)silane, to create materials with structured properties (Shimojima, Sugahara, & Kuroda, 1997).

3. Polyfluoroorganosiloxane Resins In the field of resin synthesis, triethoxy(3,3,3-trifluoropropyl)silane has been used to produce polyfluoroorganosiloxane resins. Ponomarenko et al. (1966) demonstrated this application, exploring the hydrolytic cocondensation of this compound with other silanes (Ponomarenko, Khomutova, & Manucharova, 1966).

4. Vapor Pressure Characterization Research by Jiang et al. (2020) involved the measurement and correlation of the saturated vapor pressures of compounds including trimethoxy(3,3,3-trifluoropropyl)silane, providing valuable data for its physical characterization (Jiang et al., 2020).

5. Use in Chemical Reactions Triethoxy(3,3,3-trifluoropropyl)silane has been used in various chemical reactions. For instance, Wang et al. (2014) reported its use in a copper-catalyzed three-component reaction, showcasing its potential in complex chemical synthesis (Wang, Xue, & Wang, 2014).

Mecanismo De Acción

Target of Action

Triethoxy(3,3,3-trifluoropropyl)silane, also known as Silane, triethoxy(trifluoropropyl)-, is primarily used as a reagent in the synthesis of various organosilicon compounds . It targets surfaces where it forms a protective film, particularly on lithium metal anode and high voltage cathode surfaces .

Mode of Action

The compound interacts with its targets through preferential reduction and oxidation processes . This interaction leads to the construction of high stability protective films on the targeted surfaces .

Biochemical Pathways

The compound affects the synthesis pathways of various organosilicon compounds . It is commonly used in the synthesis of silsesquioxane-based polymers . It is also a precursor in the synthesis of macroporous gels for oil and water separation .

Result of Action

The result of the compound’s action is the improvement of interphasial stability of the electrode/electrolyte in lithium metal batteries . It can also lead to the creation of hydrophobic silica aerogel for the removal of uranium from aqueous solutions .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is moisture sensitive , which means its effectiveness and stability can be compromised in humid conditions. Therefore, it is typically stored in a cool, dark place under inert gas .

Safety and Hazards

Triethoxy(3,3,3-trifluoropropyl)silane is flammable and can cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using personal protective equipment, and ensuring adequate ventilation .

Direcciones Futuras

Triethoxy(3,3,3-trifluoropropyl)silane is used in the manufacture of defoaming agents, releasing agents, fluoro silicone resin, and coating. It is used as a coupling agent for epoxy resin . Its future directions could involve further exploration of these applications and potential new uses in related fields.

Propiedades

IUPAC Name |

triethoxy(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19F3O3Si/c1-4-13-16(14-5-2,15-6-3)8-7-9(10,11)12/h4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGWXNBXAXOQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCC(F)(F)F)(OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19F3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529579 | |

| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

681-97-0, 86876-45-1 | |

| Record name | (3,3,3-Trifluoropropyl)triethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=681-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxy(3,3,3-trifluoropropyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B3030039.png)

![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)

![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)